molecular formula C25H28N2O3 B2425076 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide CAS No. 946367-59-5

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide

Cat. No.: B2425076
CAS No.: 946367-59-5
M. Wt: 404.51
InChI Key: MANWIKYTEPHEKS-UHFFFAOYSA-N
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Description

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide is a complex organic compound that features a combination of adamantane, tetrahydroquinoline, and furoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of adamantane-1-carboxylic acid with a suitable amine to form an amide bond. The furoyl group can be introduced through acylation reactions, while the tetrahydroquinoline moiety can be synthesized via cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yields and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furoyl group may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to stabilize certain molecular structures, while the tetrahydroquinoline and furoyl groups can interact with enzymes and receptors. These interactions can modulate biological processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide is unique due to its combination of structural elements, which confer specific chemical and biological properties. The presence of the adamantane moiety provides stability and rigidity, while the tetrahydroquinoline and furoyl groups offer reactivity and potential for biological interactions.

Biological Activity

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. The compound combines a tetrahydroquinoline moiety with a furan-2-carbonyl group and an adamantane core, which may contribute to its pharmacological properties.

Chemical Structure

The molecular formula of this compound is C17H18N2O3C_{17}H_{18}N_{2}O_{3}, and its structure includes several functional groups that are known for their bioactivity. The presence of the furan ring and the tetrahydroquinoline structure suggests potential interactions with various biological targets.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Kinase Inhibition : Initial studies have shown that it can inhibit specific kinases such as Spleen Tyrosine Kinase (SYK), which plays a crucial role in immune responses and cancer progression.
  • Enzyme Interaction : The sulfonamide group within similar compounds has been noted for its ability to interact with enzyme active sites, potentially leading to the inhibition of critical pathways involved in disease processes.

Biological Activities

The biological activities associated with this compound include:

  • Anticancer Properties : Similar compounds have demonstrated significant anticancer activity by inhibiting cell proliferation in various cancer cell lines. This suggests potential for further exploration in cancer therapeutics.
  • Antimicrobial Activity : Compounds with structural similarities have shown antimicrobial properties, indicating that this compound may also possess similar effects .

Research Findings and Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

StudyCompound TestedBiological ActivityKey Findings
4-Fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydroquinolin-6-yl]AntimicrobialExhibited significant antibacterial activity against Gram-positive bacteria.
Quinoline derivativesAnticancerShowed IC50 values in the low micromolar range against multiple cancer lines.
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamideKinase InhibitionInhibited SYK activity with implications for autoimmune diseases.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of Furan Precursor : Synthesis begins with the formation of the furan ring through cyclization reactions.
  • Formation of Tetrahydroquinoline : This step involves the construction of the tetrahydroquinoline structure using appropriate reagents.
  • Coupling Reaction : The final product is obtained through a coupling reaction between the furan derivative and the adamantane carboxamide.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3/c28-23(22-4-2-8-30-22)27-7-1-3-19-12-20(5-6-21(19)27)26-24(29)25-13-16-9-17(14-25)11-18(10-16)15-25/h2,4-6,8,12,16-18H,1,3,7,9-11,13-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANWIKYTEPHEKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)N(C1)C(=O)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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